1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole is an organic compound that features a unique structure combining a chlorophenyl group, a sulfanyl group, and an imidazole ring
Preparation Methods
The synthesis of 1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and phenylethylamine.
Formation of Intermediate: The chlorobenzene is reacted with a sulfanylating agent to introduce the sulfanyl group, forming 4-chlorophenyl sulfide.
Coupling Reaction: The intermediate is then coupled with phenylethylamine under specific conditions to form the desired product.
Cyclization: The final step involves cyclization to form the imidazole ring, resulting in this compound.
Chemical Reactions Analysis
1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring. Common reagents include halogens and alkylating agents.
Scientific Research Applications
1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and antibacterial agent due to its unique structure and reactivity.
Materials Science: It is used in the development of new materials with specific electronic properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors in biological systems, potentially inhibiting their activity.
Comparison with Similar Compounds
1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole can be compared with similar compounds:
Properties
CAS No. |
89442-34-2 |
---|---|
Molecular Formula |
C17H15ClN2S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)sulfanyl-2-phenylethyl]imidazole |
InChI |
InChI=1S/C17H15ClN2S/c18-15-6-8-16(9-7-15)21-17(20-11-10-19-13-20)12-14-4-2-1-3-5-14/h1-11,13,17H,12H2 |
InChI Key |
SMYSIJSZJDDXEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(N2C=CN=C2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.